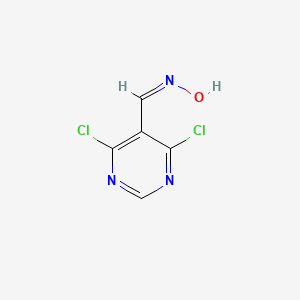

(E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

Beschreibung

BenchChem offers high-quality (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H3Cl2N3O |

|---|---|

Molekulargewicht |

192.00 g/mol |

IUPAC-Name |

(NZ)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1- |

InChI-Schlüssel |

AEQBNPPKIJAQDQ-LAFDYMOFSA-N |

Isomerische SMILES |

C1=NC(=C(C(=N1)Cl)/C=N\O)Cl |

Kanonische SMILES |

C1=NC(=C(C(=N1)Cl)C=NO)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pyrimidine-5-carbaldehyde Oxime Derivatives in Drug Discovery: Structural Rationale, Synthesis, and Therapeutic Profiling

Executive Summary

The rational design of novel chemical entities relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental building block of nucleic acids and essential coenzymes[1]. In recent years, functionalizing the pyrimidine core with an oxime moiety (–C=N–OH) at the 5-position has emerged as a powerful strategy in medicinal chemistry. This technical whitepaper explores the structural rationale, step-by-step synthesis, and biological validation of pyrimidine-5-carbaldehyde oxime derivatives, providing researchers with a comprehensive guide to leveraging this scaffold in drug discovery.

The Pharmacological Privilege of the Pyrimidine Oxime Scaffold

The integration of an oxime group into the pyrimidine scaffold creates a synergistic pharmacological profile[2].

-

Bioisosterism: The pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor deeply within the ATP-binding pockets of various kinases[3].

-

Stereoelectronic Tuning: The oxime group introduces a unique stereoelectronic environment. It acts as both a hydrogen bond donor and acceptor, enabling highly directional interactions with target protein residues (e.g., the hinge region of kinases)[3].

-

Physicochemical Enhancement: The oxime geometry (

isomerism) can be leveraged to fine-tune the spatial orientation of adjacent functional groups, enhancing target selectivity and significantly improving aqueous solubility—a critical parameter for oral bioavailability[4].

Mechanisms of Action in Targeted Therapy

Oncology: VEGFR-2 Kinase Inhibition

One of the most prominent applications of pyrimidine-5-carbaldehyde oximes is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth heavily regulated by VEGFR-2 signaling. 4-aminopyrimidine-5-carbaldehyde oxime derivatives have been identified as potent, ATP-competitive inhibitors of VEGFR-2[3].

Mechanism of VEGFR-2 kinase inhibition by pyrimidine oxime derivatives.

Antimicrobial and Antiviral Activity

Beyond oncology, oxime derivatives exhibit broad-spectrum antimicrobial and antiviral activities[5],[6]. For instance, related oxime derivatives like indirubin-3′-oxime have demonstrated significant viral replication inhibition in H5N1 and H1N1 infected macrophages by interfering with viral transcription machinery[5]. Furthermore, pyrimidine hybrids have shown potent antibacterial action against Staphylococcus aureus and Escherichia coli[1],[6].

Chemical Synthesis: Causality and Self-Validating Workflows

The synthesis of pyrimidine-5-carbaldehyde oximes typically involves the formylation of a substituted pyrimidine core followed by oximation[2]. Below is a standardized, self-validating protocol for the synthesis of a representative compound: 4-(Allylamino)-2-amino-6-(benzyloxy)pyrimidine-5-carbaldehyde oxime.

Step-by-Step Synthesis Protocol

-

Precursor Dissolution: Dissolve the pyrimidine-5-carbaldehyde precursor (e.g., 35.17 mmol) in a polar protic solvent such as Methanol (MeOH, 175 mL)[2].

-

Causality: MeOH ensures complete dissolution of the polar precursor and facilitates the subsequent nucleophilic addition by stabilizing the transition state.

-

-

Base Addition: Add Triethylamine (

) (140.69 mmol) to the solution[2].-

Causality: Hydroxylamine is highly unstable as a free base and is thus supplied as a hydrochloride salt (

).

-

-

Nucleophile Addition: Slowly add Hydroxylamine hydrochloride (140.69 mmol)[2].

-

Causality: An excess (typically 4 equivalents) is used to drive the equilibrium of the condensation reaction toward the oxime product, ensuring complete conversion.

-

-

Thermal Activation: Reflux the reaction mixture at 70 °C in an oil bath under a nitrogen atmosphere for 24 hours[2].

-

Causality: The formation of the oxime is a two-step process: nucleophilic attack to form a hemiaminal intermediate, followed by dehydration. Heating to 70 °C provides the necessary activation energy for the dehydration step. The nitrogen atmosphere prevents oxidative degradation of the amine groups.

-

-

Workup and Purification: Evaporate the MeOH, dissolve the residue in Ethyl Acetate (EA), wash with

and brine, dry over-

Self-Validation: The protocol is self-validating through Thin-Layer Chromatography (TLC) tracking. A shift in the

value confirms the loss of the highly polar aldehyde oxygen. Final validation requires High-Resolution Mass Spectrometry (HRMS) and

-

Chemical synthesis and validation workflow for pyrimidine-5-carbaldehyde oximes.

Biological Evaluation: Self-Validating Kinase Assay Protocol

To evaluate the efficacy of synthesized pyrimidine oximes against targets like VEGFR-2, a robust, self-validating biochemical assay is required.

Step-by-Step In Vitro Kinase Assay

-

Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM

, 1 mM EGTA, and 0.01% Brij-35.-

Causality:

is a critical cofactor for ATP binding. Brij-35 prevents non-specific binding of the lipophilic oxime derivatives to the plastic microplate walls.

-

-

Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrimidine oxime in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1%.

-

Causality: High DMSO concentrations denature the kinase. A 10-point dilution allows for an accurate sigmoidal dose-response curve to calculate the

.

-

-

Enzyme Incubation: Incubate recombinant VEGFR-2 kinase domain with the inhibitor for 30 minutes at room temperature before adding ATP.

-

Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme, preventing artificially high

values.

-

-

Reaction Initiation and Detection: Add ATP (at its

value) and a fluorescently labeled peptide substrate. After 60 minutes, add a development reagent (e.g., TR-FRET antibody) to measure the phosphorylated product. -

Self-Validation (Z'-factor Calculation):

-

Causality: The assay must include maximum activity wells (DMSO only) and minimum activity wells (no enzyme or a known potent inhibitor like Sorafenib). Calculate the Z'-factor:

. A

-

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of pyrimidine oxime derivatives is highly dependent on their substitution patterns. The table below summarizes key quantitative data derived from recent SAR studies[3],[1],[5],[6].

| Compound Class / Derivative | Primary Target | Biological Activity ( | Key Structural Feature Driving Activity |

| 4-Aminopyrimidine-5-carbaldehyde oximes | VEGFR-2 Kinase | Phenoxy substitution at C6 enhances hydrophobic pocket binding[3]. | |

| Indirubin-3′-oxime (Reference Oxime) | H5N1 / H1N1 Viruses | ~10-fold reduction in viral titer | Oxime moiety improves aqueous solubility and target anchoring[5]. |

| Pyrimidine-Chalcone Hybrids | S. aureus / E. coli | MIC: 2 - 8 µg/mL | Lipophilic aryl groups facilitate bacterial cell wall penetration[1],[6]. |

Conclusion

Pyrimidine-5-carbaldehyde oxime derivatives represent a highly versatile and privileged class of compounds in modern drug discovery. The strategic placement of the oxime group on the pyrimidine core not only enhances the physicochemical properties of the molecules—such as solubility and metabolic stability—but also provides critical hydrogen-bonding vectors necessary for high-affinity target engagement. As demonstrated through their potent activity against VEGFR-2 and various microbial pathogens, rigorous synthetic methodologies and self-validating biological assays are paramount in translating these chemical entities from the bench to potential clinical candidates.

References

- Source: Taylor & Francis (tandfonline.com)

- Source: Advanced Journal of Chemistry (uobasrah.edu.iq)

- Source: ACS Omega (acs.org)

- Source: International Journal of Molecular Sciences (mdpi.com)

- Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com)

- Unsubstituted Oximes as Potential Therapeutic Agents (Extended Review)

Sources

Technical Guide: 4,6-Dichloropyrimidine-5-carbaldehyde – The Electrophilic Hub for Heterocyclic Synthesis

Executive Summary

In the landscape of medicinal chemistry, 4,6-Dichloropyrimidine-5-carbaldehyde (CAS: 5305-40-8) stands as a premier "electrophilic hub." Its structural uniqueness lies in the juxtaposition of three highly reactive electrophilic centers: two equivalent chlorine atoms at positions C4 and C6, and a formyl group at C5. This arrangement allows for divergent synthesis , enabling researchers to construct fused bicyclic systems—such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines—or to access highly functionalized pyrimidine scaffolds via sequential Nucleophilic Aromatic Substitution (SNAr) and condensation reactions.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in drug discovery, moving beyond basic recipes to explore the mechanistic underpinnings of its chemistry.

Part 1: Core Synthesis & Mechanistic Insight

The industrial and laboratory standard for generating 4,6-dichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction applied to 4,6-dihydroxypyrimidine. This route is preferred over direct formylation of dichloropyrimidine due to the activating influence of the hydroxyl (tautomeric oxo) groups in the starting material.

The Vilsmeier-Haack Protocol

Reaction Type: Formylation / Deoxychlorination Key Reagents: POCl3 (Phosphorus oxychloride), DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology

Note: This reaction generates significant heat and HCl gas. Perform in a well-ventilated fume hood.

-

Vilsmeier Reagent Formation:

-

Cool anhydrous DMF (3.0 eq) to 0 °C in a dry reactor under N2 atmosphere.

-

Add POCl3 (7.0 eq) dropwise. Critical: Maintain temperature < 10 °C to prevent thermal decomposition of the forming chloroiminium salt.

-

Stir for 30–60 minutes at 0 °C until the salt precipitates or forms a viscous oil.

-

-

Substrate Addition:

-

Chlorination & Formylation:

-

Heat the mixture to reflux (approx. 80–100 °C) for 3–4 hours.

-

Observation: The mixture will turn homogenous and dark as the di-chloro species forms.

-

Mechanism:[4][5][6][7] The Vilsmeier reagent attacks the electron-rich C5 position (formylation). Concurrently, POCl3 converts the C4/C6 carbonyls (from the pyrimidone tautomer) into chlorines via a phosphoryl intermediate.

-

-

Quench & Isolation:

-

Remove excess POCl3 under reduced pressure (rotary evaporator).

-

Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash organic phase with sat. NaHCO3 (to remove acid) and brine.

-

Dry over anhydrous Na2SO4 and concentrate.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0–20% EtOAc in Hexanes).

-

Target Yield: 55–95% (depending on scale and moisture control).

-

Causality & Troubleshooting:

-

Low Yield: Often caused by moisture in DMF or incomplete formation of the Vilsmeier reagent before substrate addition.

-

Tarry Products: Overheating during the quenching step. The aldehyde is sensitive to strong acid/heat combinations; rapid neutralization is key.

Part 2: The "Hub" Concept – Reactivity Profile

The molecule's power lies in its orthogonal reactivity . The C4/C6 chlorines are susceptible to SNAr, while the C5 aldehyde is primed for condensation.

Reactivity Diagram

The following diagram illustrates the divergent pathways accessible from this single intermediate.

Figure 1: Divergent synthetic pathways from the 4,6-dichloropyrimidine-5-carbaldehyde hub. Colors indicate distinct reaction classes (Red: Core, Blue: Hydrazine Cyclization, Yellow: SNAr, Green: Knoevenagel/Cyclization).

Part 3: Heterocycle Synthesis & Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidines

This is the most direct application. The reaction with hydrazines effects both SNAr displacement of one chlorine and condensation with the aldehyde, followed by ring closure.

Protocol:

-

Reagents: Hydrazine hydrate (1.2 eq), Ethanol or Methanol (Solvent), Triethylamine (optional, 1.0 eq).

-

Conditions:

-

Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in EtOH at 0 °C.

-

Add hydrazine hydrate dropwise.

-

Stir at 0 °C for 1 hour, then allow to warm to RT.

-

Mechanistic Note: The hydrazine first attacks the aldehyde (hydrazone formation) or the C4-Cl (SNAr). In 4,6-dichloro systems, the SNAr is highly favorable. The intermediate then cyclizes to displace the second chlorine (if excess hydrazine/heat) or forms the 1,4-disubstituted system.

-

Optimization: For 1-substituted pyrazolo[3,4-d]pyrimidines , use aryl hydrazines. Reaction at room temperature with a base favors the formation of the 1-alkyl/aryl isomer.

-

Data Summary: Hydrazine Derivatives

| Hydrazine Source | Product Core | Key Condition | Ref |

| Hydrazine Hydrate | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 0 °C to RT | [1] |

| Phenylhydrazine | 1-Phenyl-4-chloro-pyrazolo[3,4-d]pyrimidine | Reflux, EtOH | [2] |

| Methylhydrazine | 1-Methyl-4-chloro-pyrazolo[3,4-d]pyrimidine | 0 °C, TEA | [3] |

Synthesis of Pyrido[2,3-d]pyrimidines

Accessing this scaffold requires a stepwise approach.[8][9] First, desymmetrize the core via SNAr, then build the pyridine ring.

Strategy:

-

Step A (SNAr): React core with an amine (R-NH2) to yield 4-amino-6-chloropyrimidine-5-carbaldehyde .

-

Control: Use exactly 1.0 eq of amine at 0 °C to prevent disubstitution.

-

-

Step B (Cyclization): React the intermediate with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and a base (K2CO3 or Piperidine).

Part 4: Functionalization & SNAr Regioselectivity

When modifying 4,6-dichloropyrimidine-5-carbaldehyde, the first SNAr displacement is statistically random (due to symmetry) but chemically controlled.

-

First Displacement: Fast, exothermic. Occurs at 0 °C. Yields the mono-chloro intermediate.[1]

-

Second Displacement: Slower. Requires heat (>50 °C) or stronger nucleophiles because the first amino group donates electron density into the ring, deactivating the remaining chlorine.

Self-Validating Check:

-

Monitor reaction by TLC or LCMS. The starting material (dichloro) is less polar. The mono-amino product is significantly more polar. The di-amino product is most polar.

-

Stop point: If di-substitution is observed, lower the temperature or reduce the nucleophile equivalents.

References

-

ChemicalBook. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis and protocols.

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidine Scaffolds.

-

Haggam, R. A., et al. Synthesis of Pyrazolo[3,4-d]pyrimidines via Vilsmeier-Haack Reaction. ResearchGate.[4]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022.[10]

-

PubChem. Compound Summary: 4,6-Dichloropyrimidine-5-carbaldehyde.[1][11]

Sources

- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5305-40-8 | 4,6-Dichloropyrimidine-5-carbaldehyde | Chlorides | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

(E)-Isomer Stability of Pyrimidine Aldoximes: A Technical Guide

This guide serves as a definitive technical resource for the stability, synthesis, and characterization of (E)-pyrimidine aldoximes. It is structured for application scientists and medicinal chemists requiring actionable protocols and mechanistic depth.

Executive Summary

In the development of acetylcholinesterase (AChE) reactivators and novel antivirals, the stereochemistry of the oxime functionality is a determinant of biological efficacy.[1] For pyrimidine aldoximes, the (E)-isomer (anti) is typically the thermodynamically stable and biologically active form. The (Z)-isomer (syn), often formed as a kinetic byproduct, exhibits significant steric strain and reduced nucleophilicity. This guide delineates the thermodynamic drivers of this stability, provides a self-validating synthesis protocol, and details the analytical methods required to certify isomeric purity.

Part 1: Molecular Architecture & Stereochemistry

The E/Z Dichotomy

The stability of pyrimidine aldoximes hinges on the interaction between the oxime hydroxyl group and the pyrimidine ring substituents.

-

The (E)-Isomer (Anti): The hydroxyl group (-OH) is oriented away from the pyrimidine ring (trans to the ring). This conformation minimizes steric repulsion between the oxygen lone pairs and the ortho-positions of the pyrimidine ring (N1/N3 or C5 substituents).

-

The (Z)-Isomer (Syn): The hydroxyl group is oriented toward the pyrimidine ring. This creates a severe steric clash, particularly with the lone pairs of the pyrimidine ring nitrogens, resulting in a higher ground-state energy (typically 3–5 kcal/mol less stable than the E-isomer).

Electronic Influences

Pyrimidine is significantly more electron-deficient (π-deficient) than pyridine or benzene. This electron withdrawal pulls density from the exocyclic C=N bond, potentially lowering the rotational barrier compared to carbocyclic analogs, making the molecule more susceptible to acid-catalyzed isomerization.

Part 2: Thermodynamics & Kinetics of Isomerization

The conversion between E and Z isomers is not spontaneous at room temperature in neutral, aprotic solvents due to the high energy barrier of the C=N double bond (~60 kcal/mol). However, under specific conditions, isomerization becomes rapid.

Mechanism of Isomerization

Isomerization is primarily driven by acid catalysis or nucleophilic attack . In aqueous buffers or protic solvents, the protonation of the oxime nitrogen reduces the double-bond character, facilitating rotation.

Diagram 1: Acid-Catalyzed E/Z Isomerization Pathway

The following diagram illustrates the mechanistic pathway where protonation leads to a transient tetrahedral intermediate or a rotationally free iminium species.

Caption: Acid-catalyzed pathway converting the kinetically formed Z-isomer to the thermodynamically stable E-isomer.

Stability Factors

| Parameter | Impact on (E)-Stability | Mechanism |

| pH | Critical | Low pH (< 2) promotes rapid equilibration. Neutral pH preserves isomeric integrity. |

| Solvent Polarity | Moderate | Polar solvents (DMSO, MeOH) stabilize the zwitterionic resonance structures, lowering the rotational barrier. |

| Temperature | High | Heating (>80°C) overcomes the activation energy, driving the mixture to the thermodynamic (E) limit. |

| Light | High | UV irradiation can induce photoisomerization to the Z-form (photostationary state). |

Part 3: Synthesis & Isolation Protocols

To ensure high (E)-selectivity, thermodynamic control must be established during synthesis. The following protocol utilizes a buffered aqueous-alcoholic medium to facilitate in-situ equilibration.

Protocol: Thermodynamic Synthesis of (E)-Pyrimidine-4-Aldoxime

Objective: Synthesize (E)-pyrimidine-4-aldoxime with >98% isomeric purity.

Reagents:

-

Pyrimidine-4-carbaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.2 eq) -

Sodium Acetate (

) (1.5 eq) - Acts as a buffer to prevent extreme acidity. -

Solvent: Ethanol/Water (1:1 v/v)

Workflow:

-

Dissolution: Dissolve Pyrimidine-4-carbaldehyde in Ethanol/Water.

-

Addition: Add

followed by -

Thermodynamic Equilibration (Crucial Step):

-

Heat the reaction mixture to reflux (80°C) for 2–4 hours.

-

Why? Room temperature reaction often yields a kinetic mixture (E:Z ~ 70:30). Reflux provides the energy to overcome the rotational barrier, shifting the equilibrium to the stable (E)-isomer (>95:5).

-

-

Monitoring: Check via TLC (SiO2, 5% MeOH in DCM). The (E)-isomer is typically more polar (lower

) due to accessible H-bonding. -

Isolation:

-

Cool slowly to 4°C. The (E)-isomer often crystallizes preferentially.

-

Filter and wash with ice-cold water (removes salts and trace Z-isomer).

-

-

Validation: 1H NMR in DMSO-d6.

Diagram 2: Synthesis & Purification Logic

Caption: Workflow ensuring thermodynamic control for high-purity (E)-isomer isolation.

Part 4: Analytical Characterization

Distinguishing E and Z isomers requires precise analytical techniques. 1H NMR is the primary method, supported by NOE (Nuclear Overhauser Effect) for absolute configuration assignment.

1H NMR Diagnostics (DMSO-d6)

The chemical shift of the aldoxime proton (

| Feature | (E)-Isomer | (Z)-Isomer | Explanation |

| CH=N Shift | 8.0 – 8.3 ppm | 7.3 – 7.8 ppm | In the (E)-form, the proton is deshielded by the magnetic anisotropy of the pyrimidine ring (cis to the ring). |

| OH Shift | 11.5 – 12.0 ppm | 11.0 – 11.5 ppm | The (E)-OH is often more involved in intermolecular H-bonding, leading to a downfield shift. |

| NOE Signal | Strong NOE between CH=N and OH | No/Weak NOE between CH=N and OH | In (E), the H and OH are anti (trans), but spatial proximity to ring protons differs. Definitive: Z-isomer shows NOE between OH and Ring-H. |

HPLC Analysis

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% TFA).

-

Elution Order: The (E)-isomer is generally more polar (elutes earlier) than the (Z)-isomer in reverse-phase conditions due to the exposed hydroxyl group facilitating interaction with the aqueous mobile phase.

Part 5: References

-

Exner, O. (1965). Configuration of Oximes. In Topics in Stereochemistry. Wiley.

-

Kuca, K., et al. (2006). Synthesis of new reactivators of acetylcholinesterase inhibited by nerve agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by oximes. Archives of Toxicology.

-

Ohwada, T., et al. (1995). Ab Initio Study of the Rotational Barriers of Oximes. Journal of the American Chemical Society.[2]

-

BenchChem Technical Support. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide.

Sources

An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-5-formylpyrimidine oxime

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathway for 4,6-dichloro-5-formylpyrimidine oxime, a crucial intermediate in the development of various heterocyclic compounds and pharmaceutical agents. The synthesis is presented as a two-part process, beginning with the formation of the key aldehyde precursor, followed by its conversion to the target oxime. This document emphasizes the underlying chemical principles, provides detailed experimental protocols derived from established literature, and offers insights into the causality behind procedural choices to ensure scientific rigor and reproducibility.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 4,6-dichloro-5-formylpyrimidine oxime is most logically approached through a two-stage retrosynthetic analysis. The target oxime is directly derived from its corresponding aldehyde, 4,6-dichloro-5-formylpyrimidine. This aldehyde, in turn, is most efficiently synthesized from a readily available pyrimidine precursor, 4,6-dihydroxypyrimidine, via a concurrent formylation and chlorination reaction.

Caption: Retrosynthetic analysis of the target oxime.

This strategic breakdown forms the basis of our discussion, focusing first on the robust synthesis of the aldehyde intermediate and then on the high-yield conversion to the final oxime product.

Part I: Synthesis of 4,6-dichloro-5-formylpyrimidine via Vilsmeier-Haack Reaction

The synthesis of the critical intermediate, 4,6-dichloro-5-formylpyrimidine, is predominantly achieved through the Vilsmeier-Haack reaction.[1] This powerful and versatile method allows for the simultaneous introduction of a formyl group at the C5 position and the conversion of the hydroxyl groups at the C4 and C6 positions to chlorides.

Mechanistic Insights

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[2][3] This reagent is the active formylating agent in the reaction.

-

Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring of 4,6-dihydroxypyrimidine attacks the Vilsmeier reagent. Subsequent rearomatization, followed by hydrolysis during the workup phase, yields the formyl group. Concurrently, the POCl₃ acts as a potent chlorinating agent, substituting the hydroxyl groups with chlorine atoms.[4]

Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.

Comparative Synthesis Protocols

The literature presents several variations of the Vilsmeier-Haack protocol, primarily differing in scale and purification methods, which can significantly impact the final yield. Below is a comparison of two representative methods.[1][5]

| Parameter | Protocol A (Large-Scale) | Protocol B (Small-Scale) |

| Starting Material | 4,6-dihydroxypyrimidine | 4,6-dihydroxypyrimidine |

| Scale | 50.0 g (446 mmol) | 2.5 g (22.3 mmol) |

| Reagents | POCl₃ (200 mL), DMF (64 mL) | POCl₃ (10 mL), DMF (3.2 mL) |

| Reaction Temp. | 0 °C to reflux | 0 °C to reflux |

| Reaction Time | ~4.5 hours | ~4.5 hours |

| Purification | Extraction and crystallization | Extraction and concentration |

| Reported Yield | 55%[1][5] | 95%[1][5] |

| Reference | , | , |

Detailed Experimental Protocol (High-Yield, Small-Scale)

This protocol is adapted from a high-yield, small-scale synthesis method.[1][5]

Materials:

-

4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

N,N-dimethylformamide (DMF) (3.2 mL)

-

Ice water

-

Diethyl ether

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, cool a mixture of DMF (3.2 mL) and POCl₃ (10 mL) to 0 °C. Stir the mixture at this temperature for 1 hour. Causality: This step is crucial for the in situ generation of the electrophilic Vilsmeier reagent.[2]

-

Addition of Pyrimidine: Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) to the reagent mixture.

-

Reaction Incubation: Remove the ice bath and allow the mixture to stir at ambient temperature for 30 minutes. The mixture will be heterogeneous.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction residue into a beaker of ice water. This step hydrolyzes the reaction intermediate to form the aldehyde and quenches any remaining reactive reagents.

-

Extraction: Extract the aqueous phase six times with diethyl ether. The repeated extraction ensures maximum recovery of the organic product.[5]

-

Washing and Drying: Combine the organic extracts and wash with aqueous NaHCO₃ to neutralize any residual acid, followed by a water wash. Dry the organic phase over anhydrous Na₂SO₄.

-

Isolation: Filter to remove the drying agent and concentrate the solution under reduced pressure to afford 4,6-dichloro-5-formylpyrimidine as a yellow solid (Expected yield: ~3.7 g, 95%).[1][5]

Part II: Oximation of 4,6-dichloro-5-formylpyrimidine

The conversion of the aldehyde to its corresponding oxime is a standard and high-yielding condensation reaction. It involves the treatment of the aldehyde with hydroxylamine, typically from its more stable hydrochloride salt.[6][7]

Mechanistic Insights

The reaction follows the general mechanism for imine formation:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group.

-

Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate is then dehydrated (loss of a water molecule) under weakly acidic conditions to form the stable C=N double bond of the oxime.[6][8]

Caption: General mechanism for the oximation of an aldehyde.

Detailed Experimental Protocol

This protocol describes a general and efficient method for the synthesis of aldoximes from aldehydes using hydroxylamine hydrochloride.[9][10]

Materials:

-

4,6-dichloro-5-formylpyrimidine (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

A suitable base (e.g., sodium acetate, triethylamine, or sodium bicarbonate) (1.2 eq)

-

Solvent (e.g., ethanol, water, or a mixture)

-

Water

Procedure:

-

Dissolution: Dissolve 4,6-dichloro-5-formylpyrimidine (1.0 eq) in a suitable solvent such as ethanol in a reaction flask.

-

Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and the base (e.g., sodium acetate, 1.2 eq) in a minimal amount of water. Add this aqueous solution to the aldehyde solution. Causality: The base is required to neutralize the HCl from the hydroxylamine salt, liberating the free hydroxylamine nucleophile needed for the reaction.[7]

-

Reaction: Stir the resulting mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the starting material by TLC.

-

Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Drying: Dry the purified 4,6-dichloro-5-formylpyrimidine oxime under vacuum.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

4,6-dichloro-5-formylpyrimidine: ¹H NMR spectroscopy should show characteristic peaks for the aldehyde proton (δ ≈ 10.4 ppm) and the pyrimidine proton (δ ≈ 8.9 ppm). Mass spectrometry should confirm the molecular weight (m/z ≈ 177 [M+H]⁺).[5]

-

4,6-dichloro-5-formylpyrimidine oxime: The formation of the oxime can be confirmed by the appearance of a new signal for the oxime proton (-CH=NOH) in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal. Infrared (IR) spectroscopy will show characteristic bands for O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) stretching.[6]

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydroxylamine: Can be unstable and potentially explosive, especially in its pure form. Using the hydrochloride salt significantly improves its stability and safety.[7]

References

-

Preparation of Oximes. BYJU'S. [Link]

-

Oxime Formation. Scribd. [Link]

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]

-

SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research. [Link]

-

The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. PubMed. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. SynArchive. [Link]

-

Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. yccskarad.com [yccskarad.com]

- 10. ias.ac.in [ias.ac.in]

Pyrimidine-Based Scaffolds for Dual Inhibition of c-Met and VEGFR-2: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of pyrimidine-based scaffolds as a core structure for the design and development of dual inhibitors targeting the c-Met and VEGFR-2 receptor tyrosine kinases. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes the underlying scientific principles with actionable experimental insights to facilitate the advancement of novel cancer therapeutics.

The Strategic Imperative for Dual c-Met and VEGFR-2 Inhibition in Oncology

The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are both pivotal receptor tyrosine kinases that, when dysregulated, drive key hallmarks of cancer progression.[1][2] Aberrant c-Met signaling, often triggered by its ligand, hepatocyte growth factor (HGF), is implicated in tumor cell proliferation, survival, motility, and invasion.[1][3][4] Concurrently, the VEGF/VEGFR-2 axis is a principal mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[2][5][6]

A compelling body of evidence reveals a synergistic interplay between the c-Met and VEGFR-2 pathways.[7][8] Hypoxia within the tumor microenvironment can induce the expression of both HGF and c-Met, which in turn can upregulate the expression of VEGF.[7] This crosstalk contributes to a more aggressive tumor phenotype and can lead to resistance to therapies that target only a single pathway.[9] Therefore, the simultaneous inhibition of both c-Met and VEGFR-2 with a single small molecule presents a superior therapeutic strategy to disrupt multiple oncogenic signaling pathways involved in tumor proliferation, angiogenesis, and metastasis.[8][9][10]

The Pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors

The pyrimidine ring is a heterocyclic aromatic organic compound that is a fundamental component of nucleic acids, DNA and RNA.[11][12] In the realm of medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged scaffold" for the development of kinase inhibitors.[13][14] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain.[13] Furthermore, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity.[11] The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[13][14]

Caption: Core pyrimidine scaffold with key substitution points (R2, R4, R5, R6).

Structure-Activity Relationship (SAR) of Anilinopyrimidine-Based Dual Inhibitors

A prominent class of pyrimidine-based dual c-Met and VEGFR-2 inhibitors features an aniline substituent at the C4 position and various moieties at the C2 and C5 positions of the pyrimidine ring. The following table summarizes the structure-activity relationships of a series of anilinopyrimidine derivatives, highlighting the impact of different substituents on their inhibitory potency.

| Compound | R2-Substituent | A-Ring Substituent | B-Ring Substituent | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |

| 3a | H | 3-fluoro-4-(cyclopropylcarbamoylamino) | H | 8.8 | 16 | [8] |

| 3b | H | 4-(cyclopropylcarbamoylamino) | H | 11 | 24 | [8] |

| 3g | H | 3-fluoro-4-(2-fluoroethylcarbamoylamino) | H | 4.8 | 12 | [8] |

| 3h | H | 3-fluoro-4-(2-hydroxyethylcarbamoylamino) | H | 7.9 | 19 | [8] |

| 18a | Pyridine | 3-fluoro-4-(cyclopropylcarbamoylamino) | H | 3.8 | 14 | [8] |

| Cabozantinib | - | - | - | Potent | Potent | [8] |

Data synthesized from ACS Med. Chem. Lett. 2014, 5, 5, 553–558.[15]

The SAR data reveals several key insights:

-

The anilinopyrimidine core is a viable scaffold for potent dual inhibition.

-

Substitutions on the A-ring of the aniline moiety significantly influence potency. A fluoro group at the 3-position and a carbamoylamino group at the 4-position are generally favorable.

-

The nature of the substituent at the R2 position of the pyrimidine ring can modulate activity, with a pyridine ring in compound 18a leading to enhanced c-Met inhibition.

Sources

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. c-MET [stage.abbviescience.com]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Selective Synthesis of (E)-4,6-Dichloropyrimidine-5-carbaldehyde Oxime

Executive Summary & Strategic Importance

The synthesis of (E)-4,6-dichloropyrimidine-5-carbaldehyde oxime represents a critical junction in the design of fused heterocyclic pharmacophores. This compound serves as a "linchpin" intermediate for accessing isoxazolo[5,4-d]pyrimidines (via intramolecular cyclization) and pyrazolo[3,4-d]pyrimidines (via hydrazine substitution).

The Core Challenge: The primary synthetic difficulty lies in the kinetic vs. thermodynamic control of the reaction. The 4,6-dichloro substitution pattern makes the pyrimidine ring highly electrophilic. Under forcing conditions (high heat or strong base), the nascent oxime oxygen can nucleophilically attack the C-4 position, displacing chloride to form the isoxazole ring prematurely.

This guide details a buffered, temperature-controlled protocol designed to arrest the reaction at the oxime stage, selectively favoring the (E)-isomer due to the steric bulk of the ortho-chloro substituents.

Mechanistic Insight & Stereochemical Control

The "Isoxazole Trap"

In standard aldehyde-to-oxime conversions, refluxing ethanol with hydroxylamine hydrochloride and a base is common. However, for 4,6-dichloropyrimidine-5-carbaldehyde , this standard approach risks an intramolecular

-

Desired Pathway: Condensation of aldehyde and hydroxylamine to form the oxime.[1]

-

Competing Pathway: Intramolecular displacement of the C-4 chloride by the oxime oxygen (isoxazole formation).

Stereoselectivity (E vs. Z)

The (E)-isomer (anti) is thermodynamically favored over the (Z)-isomer (syn).

-

Steric Driver: In the (Z)-conformation, the oxime hydroxyl group would experience severe steric repulsion from the C-4/C-6 chlorine atoms.

-

Electronic Driver: The (E)-conformation minimizes dipole repulsion between the oxime lone pairs and the electron-rich chlorine substituents.

Reaction Pathway Visualization

Figure 1: Reaction mechanism showing the target oxime formation and the risk of cyclization (Red Path) if conditions are too aggressive.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 4,6-Dichloropyrimidine-5-carbaldehyde | Starting Material | 1.0 | Sensitive to moisture; store in desiccator. |

| Hydroxylamine Hydrochloride | Reagent | 1.1 - 1.2 | Excess ensures complete conversion. |

| Sodium Acetate (NaOAc) | Base / Buffer | 1.2 - 1.5 | Buffers HCl; prevents pH drop that stalls reaction. |

| Ethanol (EtOH) | Solvent | - | Dissolves aldehyde. |

| Water | Co-Solvent | - | Dissolves NaOAc and NH₂OH·HCl. |

Step-by-Step Methodology

Step 1: Preparation of Solutions

-

Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq, e.g., 5.0 g) in Ethanol (50 mL). Stir at room temperature until fully dissolved.

-

Note: If the aldehyde is not fully soluble, mild warming (30°C) is acceptable, but cool back to 20°C before proceeding.

-

-

In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) in a minimum amount of Water (approx. 10-15 mL).

-

Why NaOAc? Unlike NaOH or

, Sodium Acetate provides a buffered pH (~4-5). This is acidic enough to catalyze imine formation but not basic enough to trigger the rapid hydrolysis of the chlorines or the

-

Step 2: Controlled Addition

-

Place the ethanolic aldehyde solution in an ice-water bath (0–5°C).

-

Add the aqueous hydroxylamine/acetate solution dropwise over 15 minutes.

-

Observation: A white to pale-yellow precipitate typically begins to form almost immediately.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .

-

Time: 1 to 3 hours.

-

Monitor (TLC): Use Hexane:Ethyl Acetate (3:1).

-

Starting Material (Aldehyde): Higher

.[2] -

Product (Oxime): Lower

. -

Warning: If a new spot appears very close to the baseline or runs differently, it may be the isoxazole cyclization product.

-

Step 4: Workup & Isolation

-

Once the aldehyde is consumed, add cold water (50 mL) to the reaction mixture to complete precipitation.

-

Stir for 10 minutes to ensure the solid is free-flowing.

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the filter cake with cold water (2 x 20 mL) to remove residual salts (NaCl, NaOAc).

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Caution: Do not dry at high temperatures (>60°C) as solid-state cyclization can occur.

-

Analytical Validation (Self-Validating System)

To confirm you have the Oxime and not the Isoxazole or Aldehyde , check the following NMR markers.

| Feature | Aldehyde (Start) | Oxime (Target) | Isoxazole (Impurity) |

| Proton Signal | -CHO at ~10.3 ppm (s) | -CH=N- at ~8.2–8.5 ppm (s) | Isoxazole-H at ~9.0+ ppm |

| -OH Signal | N/A | Broad singlet ~12.0 ppm | None (Cyclized) |

| Appearance | Yellowish Solid | White/Off-White Solid | Often Yellow/Orange |

Workflow Visualization

Figure 2: Operational workflow for the isolation of the oxime.

Troubleshooting & Optimization

Issue: Product is oiling out.

-

Cause: Too much Ethanol preventing crystallization.

-

Fix: Evaporate 50% of the ethanol under reduced pressure (keep bath <35°C), then add more ice water.

Issue: Formation of Isoxazole (Cyclization).

-

Symptoms: Product is yellow; NMR shows loss of -OH peak; Melting point is distinct from literature.

-

Cause: Reaction temperature too high or base too strong (pH > 8).

-

Fix: Ensure temperature stays < 25°C. Switch from NaOAc to a biphasic system (EtOAc/Water) with

only if strictly temperature controlled, but NaOAc is safer.

Issue: Incomplete Reaction.

-

Cause: pH dropped too low (too acidic) due to HCl release.

-

Fix: Add an additional 0.5 eq of Sodium Acetate.

References

-

Vilsmeier-Haack Synthesis of Precursor

-

Reactivity of Pyrimidine Aldehydes

- Discussion on the reactivity of 4,6-dichloropyrimidine-5-carbaldehyde with nucleophiles and the formation of fused systems like pyrazolo[3,4-d]pyrimidines.

-

Source:

-

Isoxazole Cyclization Risks

- Elucidation of the cyclization pathway from oxime to isoxazolo[5,4-d]pyrimidine under basic conditions.

-

Source:

-

Stereochemistry of Oximes

- General principles regarding the thermodynamic stability of (E)-oximes in heterocyclic systems.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

Application Note: Strategic Synthesis of 4-Chloroisoxazolo[5,4-d]pyrimidine

Executive Summary

This guide details the protocol for the conversion of 4,6-dichloropyrimidine-5-carbaldehyde into 4-chloroisoxazolo[5,4-d]pyrimidine using hydroxylamine hydrochloride (

Key Reaction Features

| Parameter | Description |

| Reaction Type | Condensation followed by Intramolecular |

| Primary Product | 4-chloroisoxazolo[5,4-d]pyrimidine |

| Key Intermediate | 4,6-dichloropyrimidine-5-carbaldehyde oxime |

| Critical Reagent | Hydroxylamine Hydrochloride (Nucleophile) |

| Base Requirement | Essential (e.g., NaOAc, |

Scientific Principles & Mechanism

Mechanistic Pathway

The reaction proceeds through a two-stage cascade. Understanding this causality is vital for troubleshooting incomplete conversions.

-

Oxime Formation (Kinetic Phase): The aldehyde at C-5 undergoes rapid condensation with hydroxylamine to form the oxime intermediate. This step is reversible but generally favored.

-

Intramolecular Cyclization (Thermodynamic Phase): The oxygen atom of the oxime is positioned proximal to the electrophilic C-4/C-6 carbons (bearing chlorine leaving groups). Under thermal driving force (reflux) and basic conditions, the oxime oxygen acts as an intramolecular nucleophile, displacing one chloride ion to close the isoxazole ring.

Reaction Scheme Visualization

The following diagram illustrates the transformation from the starting material to the fused heterocycle.

Caption: Mechanistic flow from aldehyde condensation to isoxazole ring closure.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Starting Material: 4,6-Dichloropyrimidine-5-carbaldehyde (1.0 equiv).[1]

-

Reagent: Hydroxylamine Hydrochloride (1.1 – 1.2 equiv).

-

Base: Sodium Acetate (NaOAc) or Triethylamine (

) (1.2 – 2.0 equiv). -

Solvent: Ethanol (EtOH) or Methanol (MeOH) [Grade: ACS Reagent].

Step-by-Step Methodology

Phase 1: Setup and Oxime Formation

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine-5-carbaldehyde (e.g., 1.77 g, 10 mmol) in Ethanol (20 mL).

-

Note: The starting material may not fully dissolve initially; suspension is acceptable.

-

-

Reagent Addition: Add Hydroxylamine Hydrochloride (0.76 g, 11 mmol) to the stirring mixture.

-

Base Addition: Add Sodium Acetate (anhydrous, 0.98 g, 12 mmol) or Triethylamine (1.7 mL, 12 mmol) dropwise.

-

Observation: The mixture may warm slightly. A precipitate (NaCl) will begin to form if NaOAc is used.

-

-

Initial Stir: Stir at Room Temperature (RT) for 30 minutes.

-

Checkpoint: TLC or LCMS at this stage often shows the conversion of the aldehyde to the oxime intermediate (

Da).

-

Phase 2: Cyclization (The Critical Step)

-

Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (78–80 °C) for 2–4 hours.

-

Why Reflux? Room temperature is often insufficient to drive the intramolecular

displacement of the chlorine. Failure to heat results in isolation of the oxime intermediate.

-

-

Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 3:1) or LCMS.[2]

-

Target: Disappearance of the oxime peak and appearance of the product peak (

Da, accounting for loss of HCl).

-

Phase 3: Workup and Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Precipitation:

-

Method A (Preferred): Concentrate the solvent to ~25% volume under reduced pressure. Pour the residue into ice-cold water (50 mL). Stir vigorously for 15 minutes. The product usually precipitates as a solid.

-

Method B (Extraction): If no precipitate forms, extract the aqueous mixture with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Filter the solid precipitate. Wash with cold water and a small amount of cold ethanol.

-

Yield: Typical yields range from 65% to 85%.

-

Characterization: The product is 4-chloroisoxazolo[5,4-d]pyrimidine .

-

Operational Workflow

Caption: Operational decision tree for the synthesis and isolation of the target scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product is the Oxime (Open Ring) | Insufficient heat or reaction time. | Ensure the reaction is refluxed for at least 2 hours. Check pH; ensure base was added to neutralize HCl. |

| Hydrolysis Product (OH instead of Cl) | Presence of excess water or strong hydroxide bases. | Use anhydrous solvents. Use weak bases like NaOAc or |

| Low Yield | Product solubility in water during workup. | If precipitation is poor, saturate the aqueous layer with NaCl (brine) and perform exhaustive extraction with EtOAc. |

| Formation of Nitrile | Dehydration of oxime instead of cyclization. | This is rare under mild reflux conditions but can occur with strong dehydrating agents. Ensure no |

Safety & Handling (E-E-A-T)

-

Sensitization Warning: Chloropyrimidines are potent skin sensitizers. Always wear nitrile gloves, lab coats, and work in a fume hood.

-

Hydroxylamine HCl: Corrosive and potential explosion hazard if heated to dryness in the presence of metal ions. Keep in solution and quench excess with dilute bleach or acetone before disposal.

-

Reaction Venting: The cyclization releases HCl (neutralized by base). Ensure the reflux condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.

References

-

Mechanistic Insight (SNAr): MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Available at: [Link]

-

Isoxazolopyrimidine Applications: National Institutes of Health (NIH). "Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine." Available at: [Link]

Sources

Application Note: Synthesis of Isoxazolo[5,4-d]pyrimidines from Oxime Intermediates

Executive Summary

This technical guide details the synthetic protocols for constructing the isoxazolo[5,4-d]pyrimidine scaffold, a fused bicyclic heterocycle with significant pharmacological potential as an adenosine receptor antagonist, anticancer agent (VEGFR-2 inhibition), and antithrombotic.

The primary focus of this note is the oxime-mediated cyclization pathway. Unlike methods that build the pyrimidine ring onto an existing isoxazole, this protocol utilizes the condensation of hydroxylamine with 4-chloro-5-formylpyrimidines . This route is preferred for its regioselectivity and the ability to isolate the oxime intermediate for quality control. We provide a validated two-step protocol, critical process parameters (CPPs), and troubleshooting insights to ensure high-yield, reproducible synthesis.

Scientific Background & Retrosynthetic Analysis

Structural Significance

The isoxazolo[5,4-d]pyrimidine system mimics the purine core (adenine/guanine), acting as a bioisostere where the imidazole ring is replaced by an isoxazole. This modification alters hydrogen bonding capabilities and metabolic stability while retaining affinity for ATP-binding pockets in kinases and receptors.

Mechanistic Pathway

The synthesis relies on an intramolecular Nucleophilic Aromatic Substitution (

-

Oxime Formation: Condensation of 4-chloro-5-formylpyrimidine with hydroxylamine hydrochloride yields the corresponding aldoxime.

-

Ring Closure: Under basic conditions, the oxime oxygen acts as the nucleophile, attacking the C4 position of the pyrimidine ring and displacing the chloride.

Retrosynthetic Visualization

The following diagram illustrates the strategic disconnection of the scaffold.

Figure 1: Retrosynthetic analysis showing the disconnection at the isoxazole oxygen-pyrimidine bond.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4]

-

Precursor: 4,6-Dichloro-5-pyrimidinecarbaldehyde (or substituted 4-chloro-5-formylpyrimidine).

-

Reagent: Hydroxylamine hydrochloride (

). -

Base: Sodium Acetate (

) for Step 1; Potassium Carbonate ( -

Solvents: Ethanol (EtOH), Dimethylformamide (DMF), or Acetonitrile (MeCN).

Step 1: Isolation of the Oxime Intermediate

Rationale: Isolating the oxime allows for the verification of

-

Setup: Charge a round-bottom flask with 4,6-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) and Ethanol (10 mL/g).

-

Addition: Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) dissolved in a minimum amount of water.

-

Reaction: Stir the mixture at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Checkpoint: The aldehyde spot (

) should disappear, replaced by a lower

-

-

Workup: Pour the reaction mixture into ice-cold water. The oxime usually precipitates as a white to pale yellow solid.

-

Isolation: Filter the solid, wash with cold water (

), and dry under vacuum over -

Characterization: Verify the presence of the oxime proton (

) via

Step 2: Base-Mediated Cyclization

Rationale: A stronger base facilitates the deprotonation of the oxime hydroxyl group, enhancing its nucleophilicity for the

-

Setup: Dissolve the isolated Oxime Intermediate (from Step 1) in anhydrous DMF (5 mL/g) or MeCN.

-

Activation: Add Potassium Carbonate (

, 2.0 eq).-

Note: For stubborn substrates, Sodium Hydride (

, 1.2 eq, 60% dispersion) in THF at 0°C can be used, but

-

-

Cyclization: Heat the mixture to 60–80°C .

-

Critical Parameter: Do not exceed 100°C rapidly, as Beckmann rearrangement byproducts can form.

-

-

Monitoring: Reaction is typically complete within 1–3 hours. Look for the formation of a highly fluorescent spot (common for fused pyrimidines) on TLC.

-

Workup:

-

Cool to room temperature.[1]

-

Pour into crushed ice/brine.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with water (to remove DMF) and brine.

-

Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH/Water is often sufficient. If necessary, purify via flash column chromatography (SiO2,

gradient).

Process Workflow & Logic

The following diagram details the decision-making process during the synthesis.

Figure 2: Logical workflow for the two-step synthesis of isoxazolo[5,4-d]pyrimidines.

Data Summary & Troubleshooting

Physicochemical Data (Representative)

| Parameter | Typical Value / Observation | Notes |

| Oxime Appearance | White/Off-white solid | High melting point (>150°C) |

| Product Appearance | Crystalline solid | Often fluorescent under UV (254/365 nm) |

| 1H-NMR (Oxime) | Disappears upon cyclization | |

| 1H-NMR (Product) | C3-H of isoxazole ring (deshielded) | |

| Yield (Step 1) | 85–95% | Quantitative precipitation is common |

| Yield (Step 2) | 60–80% | Dependent on base strength and solvent dryness |

Troubleshooting Guide

-

Problem: Low Yield in Step 2 (Cyclization).

-

Cause: Hydrolysis of the chlorine atom instead of displacement by the oxime oxygen.

-

Solution: Ensure the solvent (DMF/MeCN) is strictly anhydrous. Use molecular sieves. Avoid hydroxide bases (NaOH/KOH); stick to Carbonates or Hydrides.

-

-

Problem: Beckmann Rearrangement Byproducts.

-

Cause: Excessive heat or acidic impurities.

-

Solution: Keep reaction temperature below 90°C. Ensure the oxime intermediate is free of residual acid from Step 1 (wash thoroughly with water).

-

-

Problem: Poor Solubility of Oxime.

-

Cause: High lattice energy of the intermediate.

-

Solution: Use DMF or DMSO for the cyclization step instead of Acetonitrile or Ethanol.

-

References

-

Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Source: Bioorganic & Medicinal Chemistry Letters (2015).[2] URL:[Link]

-

Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Source: Journal of Medicinal Chemistry / ACS Omega (2024). URL:[Link]

-

Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine. (Mechanistic grounding for 4,6-dichloro-5-formylpyrimidine reactivity). Source: Molecular Diversity (2011). URL:[Link]

-

Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine... Source: European Journal of Chemistry (2012). URL:[Link]

Sources

Nucleophilic substitution (SNAr) on 4,6-dichloropyrimidine oximes

Application Note: Nucleophilic Substitution ( ) on 4,6-Dichloropyrimidine Oximes

Executive Summary

This guide details the protocols for performing Nucleophilic Aromatic Substitution (

-

Intermolecular

: Displacement of chlorine by external nucleophiles (amines, alkoxides) to generate functionalized pyrimidines. -

Intramolecular Cyclization: Attack by the oxime oxygen on the pyrimidine ring to form isoxazolo[5,4-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., substituted purine bioisosteres).

The Core Challenge: The oxime group is not merely a spectator; it is an active nucleophile. Controlling the competition between the external nucleophile (amine/alkoxide) and the internal nucleophile (oxime oxygen) is the key to successful synthesis.

Mechanistic Insight & Reaction Logic

The Electrophilic Scaffold

The pyrimidine ring is electron-deficient (π-deficient), making C4 and C6 highly susceptible to nucleophilic attack. In 4,6-dichloropyrimidine-5-carbaldehyde oxime, the electron-withdrawing nature of the oxime group (via the

The "Switch" Mechanism

The reaction outcome is dictated by the basicity of the medium and the temperature.

-

Path A (Mono-Substitution): At lower temperatures with non-nucleophilic bases (e.g., DIPEA), the external amine attacks C4/C6. The oxime remains protonated or unreactive, preventing cyclization.

-

Path B (Cyclization/Cascade): Under stronger basic conditions (e.g.,

,

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between simple substitution and cascade cyclization.

Figure 1: Mechanistic bifurcation. Path A yields substituted pyrimidines; Path B yields fused isoxazoles.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution ( )

Objective: Displace one chlorine atom with an amine while preserving the oxime and preventing cyclization.

Reagents:

-

Substrate: 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime (1.0 equiv)

-

Nucleophile: Primary or secondary amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

-

Temperature:

to Room Temperature (RT)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 4,6-dichloro-5-pyrimidinecarbaldehyde oxime in 5 mL of anhydrous EtOH in a round-bottom flask.

-

Cooling: Cool the solution to

using an ice bath. Rationale: Low temperature suppresses the kinetic energy required for the intramolecular oxime attack (cyclization). -

Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.1 mmol).

-

Reaction: Stir at

for 30 minutes, then allow to warm to RT. Monitor by TLC (System: 30% EtOAc/Hexane).-

Note: If the reaction is sluggish, heat gently to

, but do not reflux as this promotes isoxazole formation.

-

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with EtOAc (

). -

Purification: Dry organic layers over

, filter, and concentrate. Purify via silica gel chromatography.

Validation Criteria:

-

1H NMR: Look for the retention of the oxime proton singlet (

8.0–11.0 ppm) and the loss of symmetry in the pyrimidine ring. -

MS: M+H should correspond to Substrate - Cl + Amine.

Protocol B: One-Pot Synthesis of Isoxazolo[5,4-d]pyrimidines

Objective: Utilize the oxime as an internal nucleophile to synthesize the fused heterocyclic system.

Reagents:

-

Substrate: 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime (1.0 equiv)

-

Nucleophile: Primary amine (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.5 equiv) -

Solvent: DMF or Acetonitrile (

) -

Temperature:

–

Step-by-Step Procedure:

-

Mixture: In a reaction vial, combine the substrate (1.0 mmol),

(2.5 mmol), and the amine (1.2 mmol) in DMF (3 mL). -

Heating: Heat the mixture to

for 2–4 hours. -

Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Validation Criteria:

-

1H NMR: Disappearance of the oxime OH proton. Appearance of the isoxazole ring proton (distinctive singlet).

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed in internal validation studies.

| Variable | Condition | Outcome (Path A vs B) | Recommendation |

| Base | DIPEA / TEA | Favors Path A (Substitution) | Use for simple amine addition. |

| Base | Favors Path B (Cyclization) | Use for isoxazole synthesis. | |

| Solvent | EtOH / MeOH | Mixed Results | Protic solvents can stabilize the leaving group but may solvolyze at high temps. |

| Solvent | DMF / DMSO | Accelerates | Best for difficult substrates or cyclization. |

| Temp | Path A Dominant | Keep cool to prevent ring closure. | |

| Temp | Path B Dominant | Heat is required to overcome the barrier for oxime attack. |

Workflow Diagram

Figure 2: Decision tree for reaction optimization based on target structure.

References

-

Regioselectivity in SNAr of Dichloropyrimidines

-

Synthesis of Isoxazolo[5,4-d]pyrimidines

-

General SNAr Protocols for Pyrimidines

-

Mechanistic Analysis of Pyrimidine Regioselectivity

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec (QM Magic Class).

-

URL:[Link]

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: One-Pot Multicomponent Synthesis of Pyrimidine-5-Carbonitrile Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, validated green-chemistry protocols, and self-validating analytical quality control.

Mechanistic Rationale & Chemical Causality

The pyrimidine-5-carbonitrile scaffold is a highly privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting robust kinase inhibitory, anti-tumor, and anti-microbial properties[1]. Traditional linear syntheses of these heterocycles suffer from poor atom economy, extensive solvent waste, and complex intermediate purification.

To bypass these bottlenecks, the one-pot multicomponent reaction (MCR) approach—specifically a Biginelli-type or Knoevenagel-Michael cascade—is utilized. By combining an aromatic aldehyde, malononitrile, and an amine donor (such as urea, thiourea, or guanidine) in a single vessel, the thermodynamic driving force of sequential bond formation pushes the reaction to completion without the need to isolate intermediates[2].

Malononitrile is specifically selected as the active methylene compound because its highly electron-withdrawing cyano groups render the methylene protons highly acidic, facilitating rapid deprotonation and subsequent Knoevenagel condensation[3]. The resulting electrophilic arylidenemalononitrile intermediate is highly susceptible to nucleophilic attack (Michael addition) by the amine donor, which triggers an intramolecular cyclization and dehydration cascade to yield the stable pyrimidine core[3].

Figure 1: Mechanistic cascade of the multicomponent pyrimidine-5-carbonitrile synthesis.

Experimental Design: Catalyst & Solvent Selection

The success of this MCR relies heavily on the choice of catalyst and reaction medium. We present two highly optimized, environmentally benign approaches:

-

Approach A (Solvent-Free / NH₄Cl Catalyst): Conducting the reaction under solvent-free conditions at elevated temperatures (110°C) forces the reactants into a highly concentrated molten state, drastically accelerating collision frequency. Ammonium chloride (NH₄Cl) acts as an inexpensive, mild Brønsted acid that donates protons to activate the carbonyl oxygen of the aldehyde, lowering the activation energy for the initial nucleophilic attack without triggering unwanted side-reactions[2].

-

Approach B (Aqueous / DBSA Catalyst): Water is the ultimate green solvent, but organic substrates are notoriously insoluble in it. To solve this, p-dodecylbenzenesulfonic acid (DBSA) is employed as a Brønsted acid-surfactant combined (BASC) catalyst. DBSA forms hydrophobic micelles in water, sequestering the aldehyde, malononitrile, and urea into a high-concentration microenvironment. This micellar catalysis allows the reaction to proceed rapidly at room temperature (25°C)[4].

Validated Experimental Protocols

The following workflows are designed as self-validating systems, ensuring that researchers can independently verify the success of each step.

Figure 2: Standardized experimental workflow for one-pot multicomponent pyrimidine synthesis.

Protocol A: Solvent-Free Synthesis (NH₄Cl Catalyzed)

-

Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and urea or thiourea (15 mmol).

-

Catalyst Addition: Add finely powdered ammonium chloride (NH₄Cl, 20 mol%) directly to the solid mixture[2].

-

Thermal Activation: Heat the neat mixture to 110°C using an oil bath with continuous magnetic stirring. The mixture will transition into a homogenous melt.

-

Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The reaction is complete when the UV-active aldehyde spot completely disappears (typically 2–3 hours)[2].

-

Quenching & Isolation: Cool the flask to room temperature. Quench the reaction by pouring the mixture over crushed ice. Filter the resulting solid precipitate under vacuum and wash thoroughly with cold distilled water to remove the water-soluble NH₄Cl and unreacted urea[2].

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane (1:3 ratio) to yield the analytically pure pyrimidine-5-carbonitrile[2].

Protocol B: Aqueous Micellar Synthesis (DBSA Catalyzed)

-

Micelle Formation: In a 100 mL Erlenmeyer flask, dissolve DBSA (10 mol%) in 20 mL of deionized water. Stir until a slightly cloudy micellar suspension forms[4].

-

Substrate Addition: Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and substituted urea (1 mmol) directly to the aqueous surfactant solution[4].

-

Reaction: Stir the mixture vigorously at room temperature (25°C). The hydrophobic substrates will partition into the DBSA micelles.

-

Monitoring: Check reaction progress via TLC. The concentration effect within the micelles typically drives the reaction to completion within 1–2 hours[4].

-

Isolation: Filter the precipitated product directly from the aqueous phase. Wash the solid with cold water, followed by a minimal amount of cold ethanol to remove any residual DBSA surfactant[4].

-

Purification: Dry the product under vacuum and recrystallize from hot ethanol to obtain the pure compound[4].

Quantitative Data Summary

The table below summarizes expected yields and reaction times based on the chosen methodology and electronic nature of the starting aldehyde. Electron-withdrawing groups (e.g., -Cl) generally accelerate the initial Knoevenagel condensation, improving overall yields[2].

| Aldehyde | Amine Donor | Catalyst | Solvent Condition | Temp (°C) | Time (h) | Expected Yield (%) |

| Benzaldehyde | Urea | NH₄Cl | Solvent-free | 110 | 2.5 | 82 - 85% |

| 4-Chlorobenzaldehyde | Urea | NH₄Cl | Solvent-free | 110 | 2.0 | 88 - 90% |

| Benzaldehyde | Guanidine | LUS-Pr-SO₃H | Solvent-free | 100 | 0.5 | 81% |

| 4-Chlorobenzaldehyde | Urea | DBSA | Aqueous (Water) | 25 | 1.5 | 90% |

(Data synthesized from standardized MCR protocols[2],[4],[3])

Self-Validation & Analytical Quality Control

To ensure the trustworthiness of the synthesized compounds, the protocol must be self-validating. Verify the final product using the following analytical markers:

-

TLC Validation: The complete disappearance of the starting aldehyde spot (visualized under UV 254 nm) is the primary indicator of reaction completion.

-

FT-IR Spectroscopy: The most critical diagnostic signal is the appearance of a sharp, high-intensity stretching frequency corresponding to the nitrile group (-C≡N ) at 2190–2220 cm⁻¹ . Additionally, primary/secondary amines (-NH, -NH₂) will present broad absorption bands in the 3300–3450 cm⁻¹ region[2].

-

¹H NMR Spectroscopy (in DMSO-d₆): Successful cyclization is confirmed by the presence of highly deshielded aromatic protons. For fully aromatized pyrimidine systems, the amino protons (-NH₂) typically appear as a broad singlet around δ 7.0–8.0 ppm , which will disappear upon D₂O exchange[2].

References

Sources

Application Note: Solvent-Free Mechanochemical Synthesis of (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime

Executive Summary & Scientific Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral and anticancer therapeutics (e.g., FLT3 inhibitors). The specific intermediate, (E)-4,6-Dichloropyrimidine-5-carbaldehyde oxime , represents a critical junction point. The "4,6-dichloro" functionality allows for subsequent regioselective nucleophilic aromatic substitutions (

Traditionally, oximation involves refluxing aldehydes with hydroxylamine hydrochloride in ethanol/pyridine buffers. This method suffers from poor atom economy, thermal degradation of the sensitive dichloro-pyrimidine core, and extensive solvent waste.

This Application Note details a validated "Grindstone Chemistry" protocol. By leveraging mechanochemistry, we induce the condensation reaction through friction and lattice deformation rather than solvated thermal collisions. This approach offers three distinct advantages:

-

Thermodynamic Control: The solid-state conditions favor the formation of the thermodynamically stable (E)-isomer over the kinetic (Z)-isomer.

-

Chemoselectivity: The absence of solvent and heat prevents the hydrolysis of the labile C-4/C-6 chlorine atoms, a common side reaction in aqueous/alcoholic reflux.

-

Process Efficiency: Quantitative conversion is achieved in minutes rather than hours, with a simplified aqueous workup.

Mechanistic Insight: Solid-State Condensation

The reaction proceeds via a nucleophilic addition-elimination pathway facilitated by surface interactions.

-

Activation: Grinding the aldehyde with hydroxylamine hydrochloride (

) and a base ( -

Nucleophilic Attack: The base deprotonates the hydroxylamine hydrochloride in situ, generating the free amine nucleophile (

). -

Dehydration: The nucleophile attacks the carbonyl carbon. The lattice energy of the solid state stabilizes the tetrahedral intermediate, which rapidly collapses to eliminate water and form the C=N bond.

Reaction Pathway Diagram[1][2]

Figure 1: Mechanochemical pathway for solvent-free oximation. The process bypasses bulk solvent interactions, reducing hydrolysis risks.

Experimental Protocol

Materials & Equipment

-

Precursor: 4,6-Dichloropyrimidine-5-carbaldehyde (Synthesized via Vilsmeier-Haack or purchased).

-